Cholestenone

Catalog No.
S523589
CAS No.
601-57-0
M.F
C27H44O
M. Wt
384.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cholestenone

CAS Number

601-57-0

Product Name

Cholestenone

IUPAC Name

10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C27H44O

Molecular Weight

384.6 g/mol

InChI

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,22-25H,6-16H2,1-5H3

InChI Key

NYOXRYYXRWJDKP-GYKMGIIDSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Solubility

Soluble in DMSO

Synonyms

Δ4-Cholestenone, Cholestanone, NSC 63000, NSC 134926

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C

Description

The exact mass of the compound Cholestenone is 384.3392 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 134926. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Cholestanes - Cholestenes - Cholestenones - Supplementary Records. It belongs to the ontological category of cholestanoid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]. However, this does not mean our product can be used or applied in the same or a similar way.

Cholesterol Metabolism Studies:

Cholestenone plays a role as an intermediate in the cholesterol biosynthesis pathway. Scientists can utilize cholestenone to study how the body regulates cholesterol production. By adding radioactively labeled cholestenone to cells or animal models, researchers can trace its incorporation into cholesterol and other downstream metabolites. This helps understand the mechanisms that control cholesterol homeostasis [].

Niemann-Pick Type C Disease Research:

Niemann-Pick type C (NPC) is a lysosomal storage disorder characterized by abnormal cholesterol accumulation in cells. Cholestenone levels are often elevated in NPC patients. Studying how cholestenone is metabolized in these patients can provide insights into the disease process. Additionally, researchers can use cholestenone to test potential therapeutic agents for NPC by observing their effect on its cellular processing [].

Steroidogenesis Research:

Cholestenone can serve as a precursor molecule for the synthesis of various steroid hormones, including cortisol and testosterone. Scientists can investigate the enzymes involved in converting cholestenone to these hormones and how this process is regulated in different tissues. This research could contribute to a better understanding of hormone production and potential therapeutic approaches for hormonal imbalances [].

  • Origin: Cholestenone is an intermediate metabolite derived from cholesterol [, ]. The liver is the primary site for its metabolism [].
  • Significance: Research suggests cholestenone plays a role in several areas:
    • Antibiotic activity: Studies have shown promise for using cholestenone to combat Helicobacter pylori, a bacterium responsible for stomach ulcers. It appears to inhibit the synthesis of a crucial cell wall component in H. pylori.
    • Membrane dynamics: Cholestenone influences the movement of cholesterol within cell membranes []. This may have implications for cellular functions and potentially cholesterol-related diseases.

Molecular Structure Analysis

  • Key features: Cholestenone's structure shares similarities with cholesterol. It has a four-ring sterol core with a ketone group at the 3rd position and a hydrocarbon tail [].
  • Notable aspects: The presence of the ketone group differentiates cholestenone from cholesterol. This functional group can participate in various chemical reactions.

Chemical Reactions Analysis

  • Synthesis: The specific pathway for cholestenone synthesis in the body is not extensively detailed in current research. However, it's known to be derived from cholesterol through oxidation [].
  • Other relevant reactions: Cholestenone can be further metabolized into other bile acids and sterols within the liver [].

Physical And Chemical Properties Analysis

  • Melting point: Data on the exact melting point of cholestenone appears limited in scientific literature.
  • Boiling point: Similar to the melting point, data on the boiling point is not readily available.
  • Solubility: Cholestenone is likely poorly soluble in water due to its nonpolar nature. It's expected to be more soluble in organic solvents like chloroform or methanol.
  • Stability: Research suggests cholestenone exhibits stability in membranes [].
  • The mechanism by which cholestenone exerts its antibiotic effect against H. pylori is still being elucidated. Research indicates it disrupts the bacterium's cell wall synthesis, likely by inhibiting the production of a key component.
  • The way cholestenone influences cholesterol movement within membranes is also under investigation. It's possible that its presence alters membrane fluidity, impacting various cellular processes [].
  • Limited data: There is currently limited information available regarding the specific hazards associated with cholestenone.
  • Further research needed: More studies are needed to determine its potential toxicity, flammability, and reactivity.

Purity

>95% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

8.4

Exact Mass

384.3392

Appearance

Solid powder

Melting Point

79-82°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7T94NHD99C

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H413 (97.44%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Other CAS

601-57-0

Use Classification

Human drugs -> Rare disease (orphan)
Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]

General Manufacturing Information

Cholest-4-en-3-one: ACTIVE

Dates

Modify: 2023-08-15
1. Salen, G., Batta, A.K., Tint, G.S., et al. Inverse relationship between plasma cholestanol concentrations and bile acid synthesis in sitosterolemia. J. Lipid Res. 35(10), 1878-1887 (1994).
2. Chen, C.-L., Wu, D.-C., Liu, M.-Y., et al. Cholest-4-en-3-one attenuates TGF-β responsiveness by inducing TGF-β receptors degradation in Mv1Lu cells and colorectal adenocarcinoma cells. J. Recept. Signal Transduct. Res. 37(2), 189-199 (2017).
3. Steinberg, D., Fredrickson, D.S., and Avigan, J. Effects of Δ4-cholestenone in animals and in man. Proc. Soc. Exp. Biol. Med. 97(4), 784-790 (1958).
4. Wu, K., Li, W., Song, J., et al. Production, purification, and identification of cholest-4-en-3-one produced by cholesterol oxidase from Rhodococcus sp. in aqueous/organic biphasic system. Biochem. Insights 8(Suppl 1), 1-8 (2015).

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